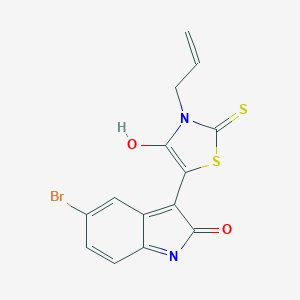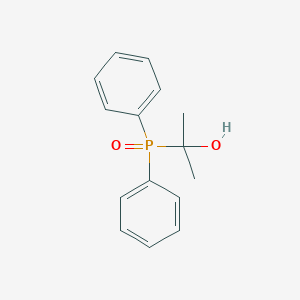![molecular formula C33H25BrN2O4 B389113 4-(4-BROMOPHENYL)-3-[(Z)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-1,5-DIPHENYL-4,5-DIHYDROPYRROLO[3,4-B]PYRROLE-2,6(1H)-DIONE](/img/structure/B389113.png)
4-(4-BROMOPHENYL)-3-[(Z)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-1,5-DIPHENYL-4,5-DIHYDROPYRROLO[3,4-B]PYRROLE-2,6(1H)-DIONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-BROMOPHENYL)-3-[(Z)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-1,5-DIPHENYL-4,5-DIHYDROPYRROLO[3,4-B]PYRROLE-2,6(1H)-DIONE is a complex organic compound with a unique structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-BROMOPHENYL)-3-[(Z)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-1,5-DIPHENYL-4,5-DIHYDROPYRROLO[3,4-B]PYRROLE-2,6(1H)-DIONE typically involves multi-step organic reactions. The starting materials often include bromobenzene derivatives and dimethoxybenzaldehyde. The reaction conditions usually require the presence of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring that the process is cost-effective and environmentally friendly. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-BROMOPHENYL)-3-[(Z)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-1,5-DIPHENYL-4,5-DIHYDROPYRROLO[3,4-B]PYRROLE-2,6(1H)-DIONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different quinone derivatives, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
4-(4-BROMOPHENYL)-3-[(Z)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-1,5-DIPHENYL-4,5-DIHYDROPYRROLO[3,4-B]PYRROLE-2,6(1H)-DIONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in drug discovery and development.
Industry: Used in the development of advanced materials, such as organic semiconductors and dyes.
Wirkmechanismus
The mechanism of action of 4-(4-BROMOPHENYL)-3-[(Z)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-1,5-DIPHENYL-4,5-DIHYDROPYRROLO[3,4-B]PYRROLE-2,6(1H)-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-Methoxyphenyl)-3-(3,4-dimethoxybenzylidene)-1,5-diphenyl-1,3,4,5-tetrahydropyrrolo[3,4-b]pyrrole-2,6-dione
- 4-(4-Chlorophenyl)-3-(3,4-dimethoxybenzylidene)-1,5-diphenyl-1,3,4,5-tetrahydropyrrolo[3,4-b]pyrrole-2,6-dione
Uniqueness
The uniqueness of 4-(4-BROMOPHENYL)-3-[(Z)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-1,5-DIPHENYL-4,5-DIHYDROPYRROLO[3,4-B]PYRROLE-2,6(1H)-DIONE lies in its specific bromine substitution, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different substituents.
Eigenschaften
Molekularformel |
C33H25BrN2O4 |
|---|---|
Molekulargewicht |
593.5g/mol |
IUPAC-Name |
(3Z)-4-(4-bromophenyl)-3-[(3,4-dimethoxyphenyl)methylidene]-1,5-diphenyl-4H-pyrrolo[3,4-b]pyrrole-2,6-dione |
InChI |
InChI=1S/C33H25BrN2O4/c1-39-27-18-13-21(20-28(27)40-2)19-26-29-30(22-14-16-23(34)17-15-22)35(24-9-5-3-6-10-24)33(38)31(29)36(32(26)37)25-11-7-4-8-12-25/h3-20,30H,1-2H3/b26-19- |
InChI-Schlüssel |
YPIZZNVBODQUSA-XHPQRKPJSA-N |
SMILES |
COC1=C(C=C(C=C1)C=C2C3=C(C(=O)N(C3C4=CC=C(C=C4)Br)C5=CC=CC=C5)N(C2=O)C6=CC=CC=C6)OC |
Isomerische SMILES |
COC1=C(C=C(C=C1)/C=C\2/C3=C(C(=O)N(C3C4=CC=C(C=C4)Br)C5=CC=CC=C5)N(C2=O)C6=CC=CC=C6)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C=C2C3=C(C(=O)N(C3C4=CC=C(C=C4)Br)C5=CC=CC=C5)N(C2=O)C6=CC=CC=C6)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[4-(4-Fluorophenyl)-4-oxobutyl]sulfanyl}-4,6-di(2-thienyl)nicotinonitrile](/img/structure/B389030.png)







![2-[1-benzyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-phenylacetamide](/img/structure/B389042.png)
![3-{[(2-Chloro-2-propenyl)oxy]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B389045.png)

![2,6-ditert-butyl-4-[6-nitro-2-(3-pyridinyl)-1H-benzimidazol-1-yl]phenol](/img/structure/B389048.png)
![N-{2-[(5-ethoxy-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}acetamide](/img/structure/B389049.png)

